An In-depth Technical Guide to 5-Methylbenzo[b]thiophene: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 5-Methylbenzo[b]thiophene: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylbenzo[b]thiophene, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its structural and physicochemical characteristics, outlines a plausible synthetic route with experimental considerations, and discusses its chemical reactivity. The information is presented to support research and development activities involving this molecule.
Physicochemical Properties
5-Methylbenzo[b]thiophene, also known as 5-methyl-1-benzothiophene, is a solid organic compound. Its core structure consists of a benzene ring fused to a thiophene ring, with a methyl group substitution on the benzene ring. This structural motif is a key component in various biologically active molecules.[1]
Table 1: Physical and Chemical Properties of 5-Methylbenzo[b]thiophene
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈S | [2] |
| Molecular Weight | 148.23 g/mol | [2] |
| CAS Number | 14315-14-1 | [2] |
| Appearance | Low Melting Mass | [3] |
| Melting Point | 35-36 °C | [3] |
| Boiling Point | 71-73 °C at 0.6 mmHg | [3] |
| Density | 1.111 g/cm³ (estimate) | [3] |
| Solubility | Insoluble in water | [3] |
| Vapor Pressure | 0.0514 mmHg at 25 °C | [3] |
| Refractive Index | 1.6150 (estimate) | [3] |
Spectral Data
The structural characterization of 5-Methylbenzo[b]thiophene is supported by various spectroscopic techniques.
Table 2: Key Spectral Data for 5-Methylbenzo[b]thiophene
| Technique | Data Highlights | Source(s) |
| ¹³C NMR | Spectra available, detailed assignments can be inferred from related structures. | [2] |
| Mass Spec (GC-MS) | Top peaks at m/z 147, 148, 149. | [2] |
| IR | KBr-Pellet spectrum available. | [2] |
| UV | λmax at 303 nm in Hexane. | [3] |
Note: While spectral data is available, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals in a peer-reviewed publication was not identified in the conducted search.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 5-Methylbenzo[b]thiophene was not found in the literature search, a plausible and commonly employed synthetic strategy involves the electrophilic cyclization of an appropriate precursor. One such general method is the acid-catalyzed cyclization of arylthiomethyl ketones. A visible-light-promoted cyclization of disulfides and alkynes also presents a modern approach to constructing the benzothiophene core.[4]
Conceptual Experimental Protocol: Synthesis via Electrophilic Cyclization
This protocol is a conceptual outline based on general methods for benzothiophene synthesis.
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Precursor Synthesis: The synthesis would likely begin with a commercially available starting material such as p-cresol or 4-methylthiophenol. The key intermediate would be an o-alkynyl thioanisole derivative, which can be synthesized through various standard organic transformations.
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Cyclization: The o-alkynyl thioanisole derivative would then be subjected to electrophilic cyclization. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt can be employed for this purpose. The reaction typically proceeds at ambient temperature in a suitable organic solvent.[4]
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Work-up: Upon completion, the reaction mixture would be quenched, and the organic product extracted. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.
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Purification: The crude product would be purified by flash column chromatography on silica gel.[5] The appropriate eluent system would need to be determined empirically, likely starting with a non-polar solvent such as hexanes and gradually increasing the polarity with a solvent like ethyl acetate.
Caption: Conceptual workflow for the synthesis and purification of 5-Methylbenzo[b]thiophene.
Chemical Reactivity
The chemical reactivity of the benzo[b]thiophene ring system is a key aspect of its utility in synthesis.
Electrophilic Aromatic Substitution:
The benzo[b]thiophene nucleus is susceptible to electrophilic aromatic substitution. Theoretical and experimental studies indicate that the thiophene ring is more reactive than the benzene ring. Within the thiophene ring, electrophilic attack preferentially occurs at the C3 (β) position. This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon attack at C3, where the positive charge can be delocalized over both rings without significantly disrupting the aromaticity of the benzene ring. The general order of reactivity for electrophilic substitution is C3 > C2 > C6 > C5 > C4 > C7.
Caption: Simplified representation of the regioselectivity in electrophilic substitution of 5-Methylbenzo[b]thiophene.
Applications in Drug Development
The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its structural similarity to indole allows it to act as a bioisostere, leading to compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[6][7][8] The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially impacting its pharmacokinetic and pharmacodynamic profile.
Safety Information
5-Methylbenzo[b]thiophene is classified as harmful if swallowed (H302).[2] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.
This guide provides a foundational understanding of 5-Methylbenzo[b]thiophene for researchers and professionals in the field. Further investigation into specific reaction conditions and detailed spectroscopic analysis is recommended for any practical application.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methylbenzo[b]thiophene-5-methanol () for sale [vulcanchem.com]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
